molecular formula C17H16N4O5 B14912528 2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide

2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide

Cat. No.: B14912528
M. Wt: 356.33 g/mol
InChI Key: KHTZDZOGNKNHMQ-SDXDJHTJSA-N
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Description

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide is a complex organic compound that features a dinitrophenyl group and a phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, depending on the specific requirements of the synthesis. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dinitrophenyl)-N’-[(1Z)-1-phenylpropylidene]acetohydrazide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. The presence of both dinitrophenyl and phenylpropylidene groups allows for a broader range of chemical transformations and applications compared to simpler hydrazine derivatives .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-N-[(Z)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15-

InChI Key

KHTZDZOGNKNHMQ-SDXDJHTJSA-N

Isomeric SMILES

CC/C(=N/NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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